![molecular formula C18H20ClN3O3 B405097 N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide](/img/structure/B405097.png)
N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzamide core, substituted with chloro and nitro groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with ethylamine to form an intermediate, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted benzamides .
科学研究应用
N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
N-(2-Chloro-4-nitro-phenyl)-β-alanine: Shares similar structural features but differs in the presence of an alanine moiety.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Contains a thiazole ring and exhibits different biological activities.
Uniqueness
N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and nitro groups, along with the benzamide core, makes it a versatile compound for various applications.
属性
分子式 |
C18H20ClN3O3 |
|---|---|
分子量 |
361.8g/mol |
IUPAC 名称 |
N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-21(18(23)14-6-4-13(2)5-7-14)11-10-20-17-9-8-15(22(24)25)12-16(17)19/h4-9,12,20H,3,10-11H2,1-2H3 |
InChI 键 |
AGZOWWUNQWVQDE-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


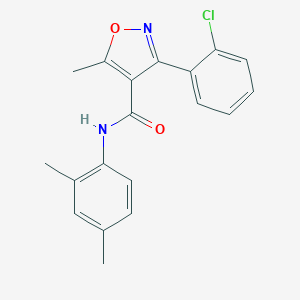

![N-[4-(butan-2-yl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B405016.png)
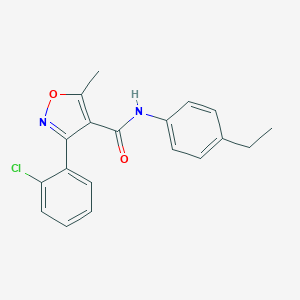
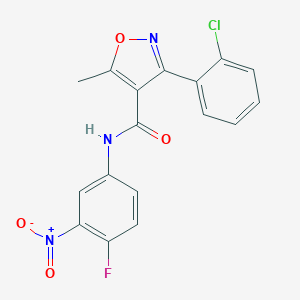
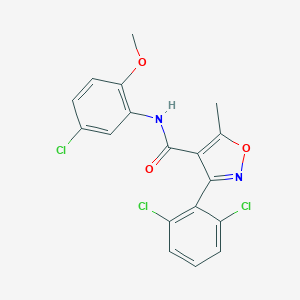


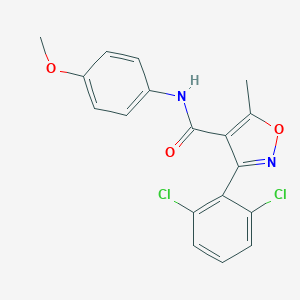
![1-{[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}-2-ethylpiperidine](/img/structure/B405029.png)
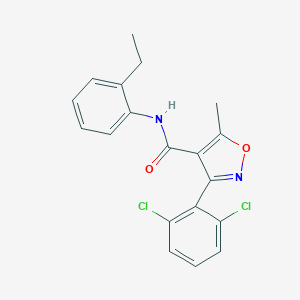
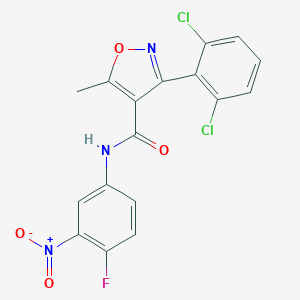
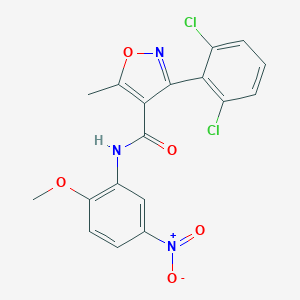
![5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B405036.png)
